molecular formula C8H5FN2O2 B1443313 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190319-97-1

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1443313
CAS No.: 1190319-97-1
M. Wt: 180.14 g/mol
InChI Key: LAHNECIDUTUJDR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190319-97-1) is a high-purity fluorinated azaindole derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The core 1H-pyrrolo[2,3-b]pyridine structure is a privileged scaffold in pharmaceutical research, and the presence of both a carboxylic acid and a fluorine atom at the 6-position provides distinct sites for further synthetic modification to explore structure-activity relationships . Research into similar pyrrolo[2,3-b]pyridine compounds has demonstrated their potential in various therapeutic areas. For instance, derivatives have been investigated as potent inhibitors of the influenza virus PB2 subunit and as fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy . The specific structural features of this compound make it an appealing lead or intermediate for optimizing drug-like properties in early-stage discovery projects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its chemical properties to develop novel bioactive molecules targeting a range of diseases. Chemical Identifiers: • CAS Number: 1190319-97-1 • Molecular Formula: C8H5FN2O2 • IUPAC Name: this compound • Molecular Weight: 180.14 g/mol

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNECIDUTUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696665
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-97-1
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Fluorine (F): Introduces electronegativity without significant steric hindrance, improving solubility and target interactions .
  • Bromine (Br): Facilitates cross-coupling reactions (e.g., with aryl boronic acids) but increases molecular weight and lipophilicity .
  • Chlorine (Cl): Balances electronic effects and cost-efficiency, commonly used in scalable syntheses .
  • Trifluoromethyl (CF₃): Boosts lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .

Positional Isomers and Scaffold Modifications

  • 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1208493-13-3): Replacing the pyrrole ring with pyrazole changes hydrogen-bonding capacity and aromaticity, impacting kinase selectivity .

Biological Activity

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. Its unique structure positions it as a promising candidate for various therapeutic applications, including cancer treatment and enzyme inhibition.

  • Molecular Formula : C8H5FN2O2
  • CAS Number : 1190319-97-1
  • IUPAC Name : this compound

The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can lead to inhibition of enzyme activity or modulation of receptor function. This characteristic is crucial for its potential use in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Targeting FGFRs

Recent studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives, including this compound, as potent inhibitors of FGFR signaling pathways. Abnormal activation of FGFRs is linked to tumor progression, making these compounds significant in cancer therapy.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on Cell Proliferation
4h7925Inhibits breast cancer cell proliferation

The compound exhibited significant anti-proliferative effects on breast cancer cells (4T1), inducing apoptosis and inhibiting migration and invasion capabilities .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Research indicates that similar compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

CompoundCOX-2 IC50 (μM)Comparison DrugComparison Drug IC50 (μM)
4b0.04 ± 0.02Celecoxib0.04 ± 0.01
50.04 ± 0.09Indomethacin9.17

These findings suggest that derivatives of this compound may provide therapeutic benefits in conditions characterized by inflammation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition : A recent study synthesized various derivatives and tested their inhibitory effects on FGFRs. Compound 4h demonstrated remarkable potency against multiple FGFR isoforms and showed promise for further optimization .
  • Anti-inflammatory Activity Assessment : Another study assessed the anti-inflammatory effects of related compounds through COX enzyme inhibition assays, demonstrating that certain derivatives significantly suppressed COX-2 activity, indicating potential for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

The compound is typically synthesized via cyclization or condensation reactions. For example, intermediate 276 (structurally similar) was prepared from precursor 273 with a 92% yield using General Procedure F1 (amide formation), involving DMSO-d6 as the solvent and characterized via 1^1H NMR and ESIMS . Key steps include fluorination at the pyrrolopyridine core and carboxylation at the 3-position. Starting materials often include halogenated pyridines or pyrrole derivatives, with trifluoromethyl or methyl substituents influencing reactivity .

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on 1^1H NMR (e.g., δ 12.25 ppm for NH protons in DMSO-d6), ESIMS (m/z 309.9 for [M+1]), and HPLC purity analysis (≥97%). For example, compound 276 showed distinct peaks for aromatic protons (δ 8.20–7.14 ppm) and methyl groups (δ 2.33 ppm) . LCMS is critical for confirming molecular weight (e.g., m/z 311.1 for a related derivative) and purity (94.77% LCMS, 97.34% HPLC) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization involves adjusting reaction temperature, solvent polarity, and catalyst loading. For instance, lower yields (60–68%) in some derivatives (e.g., compound 254) suggest sensitivity to steric hindrance from cyclopropyl or trifluoromethyl groups . Contrastingly, higher yields (92–95%) are achieved with electron-withdrawing substituents (e.g., trifluoromethylpyridine), which stabilize intermediates . Screening polar aprotic solvents (e.g., DMF, DMSO) and optimizing stoichiometry of reagents like NaH or Pd catalysts can further enhance efficiency .

Q. What strategies are effective in resolving discrepancies in NMR data for fluorinated pyrrolopyridine derivatives?

Contradictions in 1^1H NMR signals (e.g., NH proton shifts varying by ±0.5 ppm) may arise from solvent effects or hydrogen bonding. For example, DMSO-d6 stabilizes NH protons, causing downfield shifts (δ 12.25–13.99 ppm) . Deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d6) and 2D NMR (COSY, HSQC) help resolve overlapping peaks. ESIMS and high-resolution mass spectrometry (HRMS) validate molecular formulas when impurities skew data .

Q. How can the carboxyl group at the 3-position be functionalized for targeted biological activity studies?

The carboxylic acid moiety is amenable to amidation or esterification. General Procedure F1 (amide formation) uses coupling agents like HATU or EDCI with amines to generate derivatives . For instance, compound 261 was synthesized via cyclopropylcarbamoyl substitution (78% yield, ESIMS m/z 354.2) . Functionalization with heterocycles (e.g., pyrazoles or piperazines) enhances solubility or binding affinity in drug discovery .

Q. What role does fluorine substitution play in the compound’s physicochemical properties?

Fluorine at the 6-position increases metabolic stability and electronegativity, influencing π-stacking interactions in protein binding. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., 6-trifluoromethyl derivatives) show enhanced logP and bioavailability . Fluorine’s inductive effect also modulates the acidity of the carboxylic acid group (pKa ~3.5–4.0), critical for prodrug design .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorinated intermediates to avoid hydrolysis .
  • Characterization : Use deuterated DMSO for NMR to observe exchangeable protons; validate purity via orthogonal methods (HPLC + LCMS) .
  • Data Interpretation : Cross-reference ESIMS fragmentation patterns with computational tools (e.g., MassFrontier) to confirm structural assignments .

For CAS 1190319-97-1, ensure sourcing from reliable suppliers (e.g., PubChem) and verify purity via independent assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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